4'-Propyl-[1,1'-biphenyl]-4-thiol
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Overview
Description
4'-Propyl-[1,1'-biphenyl]-4-thiol is an aromatic thiol compound with the molecular formula C15H16S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with a propyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Propyl-[1,1'-biphenyl]-4-thiol typically involves the following steps:
Halogenation of Phenyl Sulfide: Phenyl sulfide is subjected to a halogenation reaction to obtain 4-halophenyl sulfide.
Sulfhydrylation Reaction: The 4-halophenyl sulfide undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate.
Acidification: The 4-phenylthio-phenylthiolate is then acidified to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process emphasizes efficient recycling of reaction materials, solvents, and water, making it an environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
4'-Propyl-[1,1'-biphenyl]-4-thiol undergoes various chemical reactions, including:
Oxidation: In the presence of activated carbon and xylene, it can be oxidized to form the corresponding disulfide.
Substitution: It reacts with 2-chloro-3-formylquinolines and NaH in DMSO to produce 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.
Common Reagents and Conditions
Oxidation: Activated carbon, xylene.
Substitution: 2-chloro-3-formylquinolines, NaH, DMSO.
Major Products
Oxidation: Corresponding disulfide.
Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.
Scientific Research Applications
4'-Propyl-[1,1'-biphenyl]-4-thiol has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties due to its thiol group.
Industry: Utilized in the synthesis of pesticides, medicines, and dyes.
Mechanism of Action
The mechanism of action of 4'-Propyl-[1,1'-biphenyl]-4-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophenol (Benzenethiol): Similar structure but lacks the propyl group.
4-Isopropylbenzenethiol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
4'-Propyl-[1,1'-biphenyl]-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiol compounds. The presence of the propyl group at the para position enhances its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
4-(4-propylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRPRGGKHZXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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